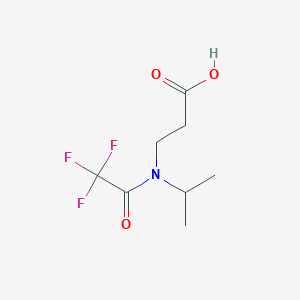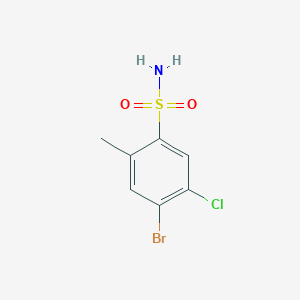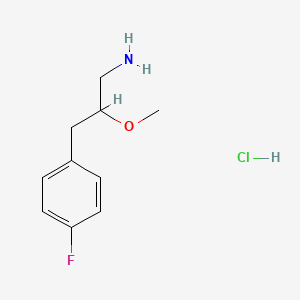![molecular formula C7H10N2O B13485110 3-Methyl-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine](/img/structure/B13485110.png)
3-Methyl-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine is a heterocyclic compound that features a fused oxazole and pyridine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
3-methyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often facilitated by the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
3-methyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 3-methyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate biological pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-methyl-4H,5H,6H,7H-[1,3]oxazolo[4,5-c]pyridine: Similar in structure but differs in the position of the nitrogen atom in the oxazole ring.
4-hydroxy-2-quinolones: Another class of heterocyclic compounds with different functional groups and biological activities.
Uniqueness
3-methyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine is unique due to its specific ring fusion and the presence of a methyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C7H10N2O |
|---|---|
Peso molecular |
138.17 g/mol |
Nombre IUPAC |
3-methyl-4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridine |
InChI |
InChI=1S/C7H10N2O/c1-5-6-2-3-8-4-7(6)10-9-5/h8H,2-4H2,1H3 |
Clave InChI |
CMQCALVYGRNZAE-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC2=C1CCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



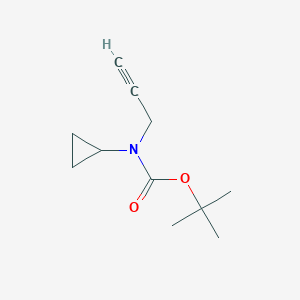
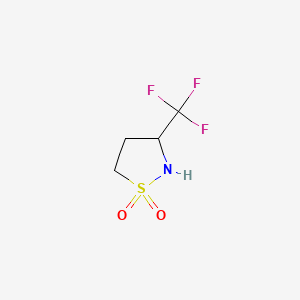
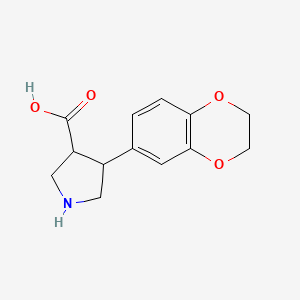
![1-[(3aR,7aS)-octahydro-1H-isoindole-2-carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B13485073.png)
![rac-1-[(2R,3S)-3-methyl-1,4-dioxan-2-yl]methanamine hydrochloride](/img/structure/B13485081.png)
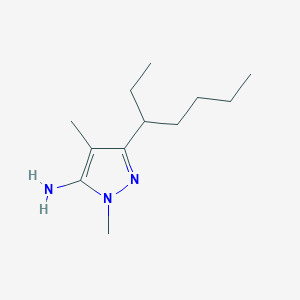

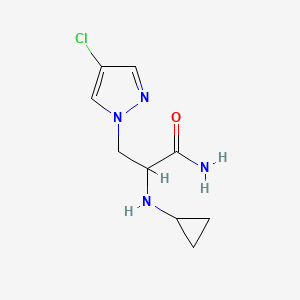

![N-(3,4-dimethoxyphenyl)-2-({5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl}sulfanyl)acetamide](/img/structure/B13485102.png)
